Ethyl-delta-9-tetrahydrocannabinol chemical structure and properties
Ethyl-delta-9-tetrahydrocannabinol chemical structure and properties
The following technical guide details the chemical structure, synthesis, and pharmacological properties of Ethyl-delta-9-tetrahydrocannabinol (
Ethyl-Delta-9-Tetrahydrocannabinol ( -THC-C2): Structural Characterization and Pharmacological Profile
Executive Summary
Ethyl-delta-9-tetrahydrocannabinol (also known as
This molecule is critical in Structure-Activity Relationship (SAR) studies of the Endocannabinoid System (ECS). It defines the lower limit of lipophilicity required for CB1 receptor affinity. While C5 (THC) and C7 (THCP) chains provide robust agonism, and C3 (THCV) chains often induce antagonism, the C2 (Ethyl) chain typically exhibits negligible binding affinity or weak antagonism, demonstrating the "critical chain length" hypothesis for cannabinoid receptor activation.
Chemical Structure and Properties[1][2][3][4][5]
Nomenclature and Identification
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IUPAC Name: (6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
-
Common Names: Ethyl-THC,
-THC-C2, 3-Ethyl- -THC. -
CAS Number: 134840-81-6
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PubChem CID: 195772
Physicochemical Data
The reduction of the side chain from pentyl to ethyl significantly lowers the molecule's lipophilicity (LogP) compared to
| Property | Ethyl- | Impact of Modification | |
| Formula | Reduced molecular volume | ||
| Molecular Weight | 272.38 g/mol | 314.46 g/mol | Faster volatility |
| Side Chain | Ethyl (-CH2-CH3) | Pentyl (-(CH2)4-CH3) | Critical for receptor affinity |
| LogP (Predicted) | ~5.3 | ~7.1 | Reduced lipophilicity |
| H-Bond Donors | 1 (Phenolic OH) | 1 | Unchanged |
| H-Bond Acceptors | 2 | 2 | Unchanged |
Structural Visualization (SAR Logic)
The following diagram illustrates the structural relationship between Ethyl-THC and other homologs, highlighting the "Critical Chain Length" rule.
Figure 1: Structure-Activity Relationship (SAR) of THC homologs. The C2 ethyl chain (outlined) represents a sub-threshold length for significant CB1 activation.
Synthesis and Production
The synthesis of Ethyl-delta-9-THC follows the classic terpene-resorcinol condensation route, but necessitates a specific resorcinol precursor: 5-ethylresorcinol .
Precursor Synthesis (5-Ethylresorcinol)
Unlike the naturally abundant olivetol (5-pentylresorcinol), 5-ethylresorcinol must often be synthesized de novo via a Wittig reaction or Friedel-Crafts acylation followed by reduction.
Core Synthesis Protocol
Reaction Type: Acid-catalyzed condensation (Friedel-Crafts alkylation + cyclization).
-
Reagents:
-
Synthon A: 5-Ethylresorcinol (1.0 eq).
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Synthon B: (+)-p-Mentha-2,8-dien-1-ol (PMD) or Citral (1.1 eq).
-
Catalyst:
(Boron trifluoride etherate) or p-Toluenesulfonic acid (pTSA). -
Solvent: Dichloromethane (DCM) or Chloroform (
).
-
-
Workflow:
-
Step 1 (Alkylation): The catalyst promotes the electrophilic attack of the terpenoid carbocation onto the C2 position of the resorcinol, forming the cannabidiol-type intermediate (Ethyl-CBD).
-
Step 2 (Cyclization): Under continued acidic conditions, the intermediate undergoes ring closure to form the dibenzopyran ring system (Ethyl-THC).
-
Synthesis Flowchart
Figure 2: Synthetic pathway for Ethyl-delta-9-THC via acid-catalyzed condensation.
Pharmacological Profile[4][6][7]
Mechanism of Action (The "Chain Length" Theory)
The biological activity of cannabinoids at the CB1 receptor is governed by the depth of penetration of the C3 side chain into the receptor's hydrophobic "toggle switch" pocket (residues including Phe200, Trp356).
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C5 (Pentyl): Optimal length to engage the toggle switch, stabilizing the active receptor conformation (Agonist).
-
C3 (Propyl): Too short to engage the switch fully; often prevents the receptor from adopting the active state (Neutral Antagonist/Inverse Agonist).
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C2 (Ethyl): Ethyl-delta-9-THC possesses a side chain that is insufficient to generate the necessary Van der Waals forces for significant binding affinity.
-
Binding Affinity (
): Expected to be nM (Low affinity). -
Functional Activity: Likely inactive or a weak neutral antagonist. It does not produce the "Tetrad" of effects (catalepsy, hypothermia, analgesia, hypolocomotion) associated with
-THC.
-
Comparative Potency Table
| Compound | Side Chain | CB1 Affinity ( | Functional Activity |
| Ethyl-THC | Ethyl (C2) | > 1000 nM (Est.) | Inactive / Negligible |
| THCV | Propyl (C3) | ~75 nM | Antagonist / Inverse Agonist |
| Pentyl (C5) | ~40 nM | Partial Agonist | |
| THCP | Heptyl (C7) | ~1.2 nM | Full Agonist |
Analytical Characterization
For researchers identifying this compound in synthetic mixtures or forensic samples, the following analytical signatures are diagnostic.
Mass Spectrometry (GC-MS)
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Molecular Ion (
): m/z 272 -
Base Peak: m/z 257 (
, loss of methyl group). -
Fragmentation Pattern:
-
Significant peak at m/z 229 (Loss of propyl? No, loss of methyl + CO).
-
Retro-Diels-Alder (RDA) fragmentation characteristic of the dibenzopyran ring.
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Chromatography (HPLC)
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Retention Time: Ethyl-THC elutes earlier than THCV and significantly earlier than
-THC on C18 reverse-phase columns due to lower lipophilicity.
References
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PubChem. (n.d.). Ethyl-delta-9-tetrahydrocannabinol (CID 195772). National Center for Biotechnology Information. Retrieved from [Link]
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Harvey, D. J. (1991). In vivo metabolism of the ethyl homologues of delta-8-tetrahydrocannabinol and delta-9-tetrahydrocannabinol in the mouse. Biological Mass Spectrometry, 20(5), 324–328. Retrieved from [Link]
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Bow, E. W., & Rimoldi, J. M. (2016). The Structure-Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation. Perspectives in Medicinal Chemistry, 8, 17–39. Retrieved from [Link]
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Citti, C., et al. (2019). A novel phytocannabinoid isolated from Cannabis sativa L. with an in vivo cannabimimetic activity higher than Δ9-tetrahydrocannabinol: Δ9-Tetrahydrocannabiphorol.[1] Scientific Reports, 9, 20335. Retrieved from [Link]
